5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide
Description
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is an isoxazole-derived carboxamide featuring a methyl group at the 5-position of the isoxazole ring and a 2-(methylthio)phenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-10(14-16-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15) |
InChI Key |
HSUMTEXRZRJVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.
Carboxamide Formation: The carboxamide group can be formed by reacting the isoxazole derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated isoxazole derivatives
Scientific Research Applications
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Compound 63 () contains a 4-fluoro-3-hydroxyphenyl group (electron-withdrawing) and a chloro substituent, which may enhance binding affinity to mitochondrial targets compared to the target compound’s methyl and methylthio groups .
- Amide Substituents : The 2-(methylthio)phenyl group in the target compound and ’s analog may confer metabolic stability due to sulfur’s resistance to oxidation compared to hydroxyl-containing analogs .
Biological Activity
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is a synthetic organic compound with a molecular formula of C11H12N2O2S and a molecular weight of approximately 224.29 g/mol. This compound features an isoxazole ring, which is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The unique structure of this compound includes:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Methylthio Group : Enhances lipophilicity, potentially improving bioavailability.
- Carboxamide Moiety : Contributes to the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer activities. A study evaluated various isoxazole derivatives against multiple cancer cell lines, demonstrating moderate to potent antiproliferative effects with low IC50 values (concentration required to inhibit cell growth by 50%) . The compound showed promising results against cell lines such as:
- B16-F1 (mouse melanoma)
- Colo205 (human colon carcinoma)
- HepG2 (human liver cancer)
The synthesis of this compound involved several steps, typically including the reaction of appropriate phenolic precursors with isoxazole derivatives .
Antimicrobial Activity
Isoxazole compounds have been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms that disrupt cellular processes . Further investigations are needed to quantify its efficacy against specific pathogens.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in studies investigating its interaction with inflammatory pathways. It may influence enzyme activities associated with inflammation, although detailed mechanisms remain to be elucidated .
Case Studies and Research Findings
-
Anticancer Evaluation :
A study synthesized a series of phenyl-isoxazole–carboxamide derivatives, including the target compound. These derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their biological activity. The most active compounds demonstrated IC50 values in the nanomolar range . -
Molecular Docking Studies :
Computational studies using molecular docking have suggested that this compound interacts with specific receptors involved in cancer signaling pathways. These findings indicate a potential mechanism for its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-N-(4-(methylthio)phenyl)isoxazole-3-carboxamide | Para-methylthio substitution | Potentially different biological activity profile |
| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Incorporates trifluoromethyl group | Enhanced lipophilicity and metabolic stability |
| 5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Similar trifluoromethyl substitution | Potential use in immunosuppressive therapies |
This table illustrates how variations in substituents can significantly influence the biological activity and pharmacokinetic properties of isoxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
